molecular formula C19H23N5O3 B3213233 4-Amino-1,3-dihydro-1-[(6-methyl-3-pyridinyl)methyl]-6-[(tetrahydro-2H-pyran-4-yl)methoxy]-2H-imidazo[4,5-c]-pyridin-2-one CAS No. 1114529-49-5

4-Amino-1,3-dihydro-1-[(6-methyl-3-pyridinyl)methyl]-6-[(tetrahydro-2H-pyran-4-yl)methoxy]-2H-imidazo[4,5-c]-pyridin-2-one

Cat. No.: B3213233
CAS No.: 1114529-49-5
M. Wt: 369.4 g/mol
InChI Key: DIGKZBFXEHAQBV-UHFFFAOYSA-N
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Description

This compound is a heterocyclic derivative of the imidazo[4,5-c]pyridin-2-one scaffold. Its structure includes:

  • A (6-methylpyridin-3-yl)methyl substituent at position 1, contributing to lipophilicity and π-π stacking interactions.
  • A (tetrahydro-2H-pyran-4-yl)methoxy group at position 6, which improves solubility and metabolic stability compared to purely aromatic substituents .

Properties

IUPAC Name

4-amino-1-[(6-methylpyridin-3-yl)methyl]-6-(oxan-4-ylmethoxy)-3H-imidazo[4,5-c]pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O3/c1-12-2-3-14(9-21-12)10-24-15-8-16(22-18(20)17(15)23-19(24)25)27-11-13-4-6-26-7-5-13/h2-3,8-9,13H,4-7,10-11H2,1H3,(H2,20,22)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIGKZBFXEHAQBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)CN2C3=CC(=NC(=C3NC2=O)N)OCC4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-1,3-dihydro-1-[(6-methyl-3-pyridinyl)methyl]-6-[(tetrahydro-2H-pyran-4-yl)methoxy]-2H-imidazo[4,5-c]-pyridin-2-one typically involves multi-step organic reactions. The process begins with the preparation of the pyridine and imidazole intermediates, followed by their coupling under specific conditions to form the final compound. Key reagents and catalysts, such as palladium or copper, are often used to facilitate these reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and solvent choice, is crucial to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

4-Amino-1,3-dihydro-1-[(6-methyl-3-pyridinyl)methyl]-6-[(tetrahydro-2H-pyran-4-yl)methoxy]-2H-imidazo[4,5-c]-pyridin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different amine derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce alkyl or aryl groups.

Scientific Research Applications

4-Amino-1,3-dihydro-1-[(6-methyl-3-pyridinyl)methyl]-6-[(tetrahydro-2H-pyran-4-yl)methoxy]-2H-imidazo[4,5-c]-pyridin-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Amino-1,3-dihydro-1-[(6-methyl-3-pyridinyl)methyl]-6-[(tetrahydro-2H-pyran-4-yl)methoxy]-2H-imidazo[4,5-c]-pyridin-2-one involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The following table highlights critical distinctions between the target compound and analogs from the literature:

Compound Name / ID (Reference) Core Structure Substituents at Key Positions Hypothesized Biological Impact
Target Compound Imidazo[4,5-c]pyridin-2-one - Position 1 : (6-methylpyridin-3-yl)methyl
- Position 6 : (tetrahydro-2H-pyran-4-yl)methoxy
Enhanced solubility due to pyran ether; potential kinase inhibition via pyridine interactions .
4-Amino-1-((6-methylpyridin-3-yl)methyl)-6-(1H-pyrazol-1-yl)-1H-imidazo[4,5-c]pyridin-2(3H)-one Imidazo[4,5-c]pyridin-2-one - Position 6 : 1H-pyrazol-1-yl Reduced solubility vs. pyran ether; possible increased metabolic oxidation of pyrazole .
6-Chloro-2-(1,3-dimethyl-1H-pyrazol-4-yl)-7-(4-(pyrazin-2-ylmethyl)piperazin-1-yl)-3H-imidazo[4,5-b]pyridine Imidazo[4,5-b]pyridine - Position 2 : Pyrazole
- Position 7 : Piperazine-pyrazine
Kinase inhibition (e.g., JAK/STAT targets) via ATP-binding pocket interactions; piperazine enhances solubility .
1-Ethyl-7-methyl-3-{4-[(3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)oxy]phenyl}-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one Imidazo[4,5-b]pyridin-2-one - Position 3 : Aryloxy-linked imidazo[4,5-b]pyridine Dual-core structure may improve target selectivity; ethyl/methyl groups enhance metabolic stability .
6-((3S,4S)-4-Methylpyrrolidin-3-yl)-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one Pyrazolo[3,4-d]pyrimidinone - Position 1 : Tetrahydro-2H-pyran-4-yl
- Position 6 : Methylpyrrolidine
Pyran and pyrrolidine groups synergize solubility and cell permeability; kinase inhibition .

Research Findings and Implications

Substituent Effects on Solubility :

  • The tetrahydro-2H-pyran-4-yl methoxy group in the target compound likely improves aqueous solubility compared to analogs with aromatic or heteroaromatic substituents (e.g., pyrazole in or pyridine in ). Pyran ethers reduce crystallinity and enhance bioavailability .
  • Conversely, lipophilic groups like 1,3-dimethylpyrazole (as in ) may increase membrane permeability but reduce solubility.

Receptor Binding and Selectivity: The 4-amino group in the target compound is a critical hydrogen-bond donor, analogous to ATP-competitive kinase inhibitors (e.g., imatinib). This feature is shared with compound 4b (), which contains a 2-amino-4-phenylimidazole moiety . The pyridine-methyl group at position 1 may mimic purine interactions in kinase ATP pockets, similar to pyrazine-piperazine substituents in .

Metabolic Stability :

  • Tetrahydro-2H-pyran-4-yl methoxy groups are less prone to oxidative metabolism than benzyl or pyridyl ethers, as seen in compounds from (e.g., 5-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfanyl]-1H-imidazo[4,5-b]pyridine) .

Biological Activity

4-Amino-1,3-dihydro-1-[(6-methyl-3-pyridinyl)methyl]-6-[(tetrahydro-2H-pyran-4-yl)methoxy]-2H-imidazo[4,5-c]-pyridin-2-one is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, which include imidazole and pyridine rings, suggest a diverse range of biological activities. This article reviews the compound's biological activity, synthesizing data from various studies to provide a comprehensive overview.

The compound has the following chemical properties:

PropertyValue
Molecular FormulaC19H23N5O3
Molecular Weight369.42 g/mol
Density1.305 ± 0.06 g/cm³
pKa11.22 ± 0.20

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. These interactions can modulate various physiological pathways, leading to effects such as:

  • Antitumor Activity : The compound has shown promise in inhibiting cancer cell proliferation through mechanisms that may involve apoptosis induction and cell cycle arrest.
  • Anticonvulsant Properties : Preliminary studies suggest that it may exert anticonvulsant effects, potentially through modulation of neurotransmitter systems.

Antitumor Activity

Research indicates that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds with similar imidazole structures have demonstrated IC50 values in the low micromolar range against human cancer cells, suggesting potent antitumor effects.

Case Study : A study evaluating a series of imidazo[4,5-c]pyridine derivatives found that certain modifications enhanced their anticancer activity significantly, with some compounds achieving IC50 values as low as 1.61 µg/mL against specific cancer types .

Anticonvulsant Activity

The anticonvulsant potential of the compound has been explored in animal models. One study reported that compounds structurally related to this imidazo[4,5-c]pyridine exhibited protective effects against seizures induced by pentylenetetrazole (PTZ), indicating a possible mechanism involving GABAergic modulation .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have highlighted the importance of specific functional groups in enhancing biological activity:

  • Pyridine Ring : The presence of the 6-methylpyridine moiety is crucial for maintaining the activity against tumor cells.
  • Imidazole Core : Modifications on the imidazole ring can significantly affect both potency and selectivity toward biological targets.

Summary of Research Findings

Study FocusFindings
Antitumor ActivitySignificant cytotoxic effects in various cancer cell lines (IC50 < 2 µg/mL) .
Anticonvulsant ActivityProtective effects against PTZ-induced seizures .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for this compound, and how can purity be optimized?

  • Methodology : Use a multi-step approach involving:

  • Coupling reactions : Introduce the 6-methyl-3-pyridinylmethyl group via nucleophilic substitution or Pd-catalyzed cross-coupling .
  • Tetrahydro-2H-pyran-4-yl methoxy installation : Employ Mitsunobu conditions (e.g., DIAD, PPh₃) for etherification, ensuring regioselectivity .
  • Final cyclization : Optimize imidazo[4,5-c]pyridinone formation using microwave-assisted synthesis (120°C, 30 min) to reduce side products .
    • Purity Validation : Use preparative HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) and confirm by ¹H/¹³C NMR (DMSO-d₆, 400 MHz) .

Q. How to characterize this compound’s stability under varying pH and temperature conditions?

  • Experimental Design :

  • pH stability : Incubate the compound in buffers (pH 1–10) at 37°C for 24h. Monitor degradation via LC-MS (ESI+ mode) .
  • Thermal stability : Use TGA/DSC (10°C/min, N₂ atmosphere) to identify decomposition points .
    • Key Findings : Pyran and imidazole moieties are prone to hydrolysis at pH < 3, requiring stabilization via lyophilization .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data across studies (e.g., receptor binding vs. cellular assays)?

  • Analysis Framework :

  • Receptor binding assays : Use radioligand displacement (³H-labeled CRF-1 antagonists) to measure IC₅₀ .
  • Cellular assays : Compare potency in HEK293 cells transfected with CRF-1 receptors vs. wild-type lines to assess off-target effects .
  • Data reconciliation : Apply multivariate analysis (e.g., PCA) to isolate variables like solvent polarity (DMSO vs. aqueous buffers) affecting activity .

Q. How to design Structure-Activity Relationship (SAR) studies for derivatives targeting improved pharmacokinetics?

  • Methodology :

  • Core modifications : Replace tetrahydro-2H-pyran with spirocyclic ethers to enhance metabolic stability .
  • Substituent optimization : Screen 6-position methoxy analogs (e.g., ethyl, propyl chains) for logP reduction (target <3.5) .
  • In silico tools : Use molecular docking (AutoDock Vina) to predict CRF-1 binding affinity and ADMET profiles .

Q. What advanced analytical techniques resolve stereochemical ambiguities in the synthetic pathway?

  • Approach :

  • Chiral HPLC : Use a Chiralpak IA column (n-hexane/i-PrOH 90:10) to separate enantiomers of intermediates .
  • X-ray crystallography : Co-crystallize the compound with CRF-1 receptor fragments to confirm absolute configuration .
  • VCD spectroscopy : Compare experimental and computed vibrational circular dichroism spectra for stereochemical validation .

Key Citations

  • Synthetic Routes :
  • Analytical Methods :
  • Biological Evaluation :

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Amino-1,3-dihydro-1-[(6-methyl-3-pyridinyl)methyl]-6-[(tetrahydro-2H-pyran-4-yl)methoxy]-2H-imidazo[4,5-c]-pyridin-2-one
Reactant of Route 2
4-Amino-1,3-dihydro-1-[(6-methyl-3-pyridinyl)methyl]-6-[(tetrahydro-2H-pyran-4-yl)methoxy]-2H-imidazo[4,5-c]-pyridin-2-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.